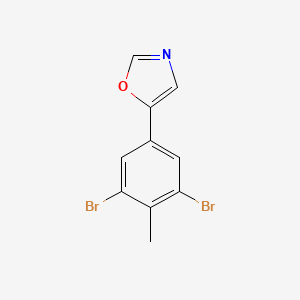

5-(3,5-dibromo-4-methylphenyl)oxazole

Description

Significance of Oxazole (B20620) Heterocycles in Modern Chemical Research

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are fundamental to medicinal chemistry. tandfonline.com Among these, the oxazole ring system has garnered significant attention in recent years due to its increasing importance. tandfonline.comresearchgate.net Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. tandfonline.com This scaffold is a component of numerous natural products and is integrated into a variety of medicinally relevant compounds.

The utility of oxazoles stems from their wide spectrum of biological activities, which has prompted researchers globally to synthesize and screen numerous derivatives. d-nb.infonih.gov The substitution pattern on the oxazole ring plays a critical role in determining its biological function, which can include anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. d-nb.infonih.gov Prominent drugs containing the oxazole moiety include the COX-2 inhibitor Oxaprozin, the antiplatelet agent Ditazole, and the tyrosine kinase inhibitor Mubritinib. nih.gov The versatility of the oxazole nucleus makes it a privileged scaffold and a valuable intermediate for creating new chemical entities in drug discovery. d-nb.infonih.gov

Structural Characteristics and Unique Features of the 5-(3,5-Dibromo-4-methylphenyl)oxazole Scaffold

The structure of this compound is defined by a central, planar 1,3-oxazole ring. This ring is substituted at the C5 position with a phenyl group, creating a 5-aryloxazole framework. The key features of this molecule arise from the specific substitution pattern on this appended phenyl ring:

Dibromo-Substitution: Two bromine atoms are positioned at the 3 and 5 locations of the phenyl ring (meta-positions relative to the oxazole). As halogens, these bromine atoms are highly electronegative and act as electron-withdrawing groups, which can significantly influence the molecule's electronic distribution and potential for intermolecular interactions.

Methyl-Substitution: A methyl group is located at the 4-position of the phenyl ring (para-position relative to the oxazole). The methyl group is electron-donating, contrasting with the effect of the bromine atoms.

Combined Effect: The combination of two powerful electron-withdrawing bromine atoms with an electron-donating methyl group on the same phenyl ring creates a unique electronic environment. This specific arrangement of substituents is expected to modulate the physicochemical properties of the compound, such as its lipophilicity, polarity, and ability to engage in specific binding interactions with biological targets.

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of novel chemical entities like this compound is driven by the need to explore new regions of chemical space for potential therapeutic applications. The rationale for studying this specific molecule is built upon several key principles of medicinal chemistry:

Structure-Activity Relationship (SAR) Exploration: A central goal in drug discovery is to understand how a molecule's structure relates to its biological activity. nih.gov By synthesizing and testing derivatives with varied substitution patterns, researchers can build SAR models. The unique dibromo-methyl substitution on the phenyl ring of this compound provides a novel data point for understanding how halogenation and alkylation affect the activity of the 5-aryloxazole scaffold. nih.gov

Lead Compound Optimization: Research on related 2-anilino-5-aryloxazoles has identified them as potent inhibitors of VEGFR2 kinase, a target in cancer therapy. estranky.sk Similarly, other substituted oxazoles have shown promise as antitubulin agents and 5-lipoxygenase (5-LOX) inhibitors. nih.govnih.gov The synthesis of this compound is a logical step in the systematic exploration of this class to discover compounds with improved potency or novel activity profiles.

Modulation of Physicochemical Properties: The introduction of bromine atoms can enhance binding affinity through halogen bonding and increase lipophilicity, which may affect cell permeability. The specific substitution pattern on this compound offers a way to fine-tune these properties to develop more effective molecular probes or drug candidates.

Overview of Research Areas and Objectives for this compound

The investigation of this compound would likely encompass several key research areas with distinct objectives:

Chemical Synthesis: A primary objective would be the development of an efficient and scalable synthesis protocol. Methods like the van Leusen oxazole synthesis, which reacts aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC), are common for producing 5-substituted oxazoles and would be a logical starting point. researchgate.netsemanticscholar.org

Biological Screening: A crucial research area involves screening the compound for a wide range of biological activities. Based on the known properties of related oxazoles, key objectives would include:

Anticancer Evaluation: Assessing its cytotoxicity against a panel of human cancer cell lines and investigating its mechanism of action, for example, as an inhibitor of tubulin polymerization or specific kinases. nih.govbiointerfaceresearch.com

Anti-inflammatory Assays: Evaluating its ability to inhibit key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LOX). nih.gov

Antimicrobial Testing: Screening for activity against various strains of bacteria and fungi, a known therapeutic area for oxazole derivatives. d-nb.inforesearchgate.net

Physicochemical Characterization: A thorough characterization of the compound's properties would be essential. This includes determining its melting point, solubility, and stability, as well as using spectroscopic techniques like NMR and mass spectrometry to confirm its structure.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 2364584-81-4 | bldpharm.com |

| Molecular Formula | C₁₀H₇Br₂NO | bldpharm.com |

| Molecular Weight | 332.98 g/mol | Calculated |

Properties

IUPAC Name |

5-(3,5-dibromo-4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c1-6-8(11)2-7(3-9(6)12)10-4-13-5-14-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZQMKOQKOQHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C2=CN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 3,5 Dibromo 4 Methylphenyl Oxazole

Historical and Contemporary Approaches to Oxazole (B20620) Core Synthesis

The oxazole ring is a key structural motif found in numerous natural products and pharmaceutical agents. nih.govtandfonline.com Consequently, a variety of synthetic methods for its construction have been developed over the years, ranging from classic name reactions to modern metal-catalyzed and multicomponent strategies. nih.govtandfonline.com

Robinson-Gabriel Synthesis and its Variants

The Robinson-Gabriel synthesis is a foundational method for forming oxazoles, first described in the early 20th century. wikipedia.org The reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield the oxazole ring. wikipedia.orgcutm.ac.in The process requires a cyclodehydrating agent, with reagents such as sulfuric acid, phosphorus pentachloride, or phosphoryl chloride being traditionally used. pharmaguideline.com

The mechanism proceeds via the enol form of the 2-acylamino-ketone, which undergoes cyclization promoted by the dehydrating agent, followed by elimination of water to form the aromatic oxazole ring. The starting 2-acylamino-ketones can themselves be prepared through methods like the Dakin-West reaction. wikipedia.orgwikipedia.org Modern variations of this synthesis have been developed to improve its utility, including solid-phase synthesis where the 2-acylamino-ketone is attached to a resin. wikipedia.orgprezi.com One-pot versions have also been described, combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclization using a general oxazolone (B7731731) template. wikipedia.orgprezi.com

Fischer Oxazole Synthesis and Analogous Dehydration Reactions

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is another classic route that constructs the oxazole ring from a cyanohydrin and an aldehyde. wikipedia.orgdbpedia.org The reaction is typically conducted in the presence of anhydrous gaseous hydrogen chloride in an ether solvent. prezi.comwikipedia.org The reactants, which are usually aromatic, are used in equimolar amounts. wikipedia.orgdbpedia.org A specific example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. cutm.ac.inwikipedia.org

The mechanism begins with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline species after an SN2 attack and loss of water. wikipedia.org A final elimination of HCl yields the 2,5-disubstituted oxazole product. prezi.com While robust, a limitation of this method is that it generally produces oxazoles substituted only at the 2- and/or 5-positions. dbpedia.org

Van Leusen Oxazole Synthesis Utilizing TosMIC Precursors

The Van Leusen oxazole synthesis is a highly versatile and widely used modern method for preparing oxazoles from aldehydes. nih.govyoutube.com The key reagent is p-toluenesulfonylmethyl isocyanide (TosMIC), which serves as a "C2N1" three-atom synthon. nih.govorganic-chemistry.org The reaction is typically carried out by treating an aldehyde with TosMIC in the presence of a base, such as potassium carbonate, in methanol (B129727). varsal.comorganic-chemistry.org

The mechanism is understood as a [3+2] cycloaddition. nih.govvarsal.com First, the base deprotonates the methylene (B1212753) group of TosMIC, which is acidic due to the adjacent sulfonyl and isocyanide groups. organic-chemistry.orgwikipedia.org The resulting anion attacks the aldehyde carbonyl, and the subsequent intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484). wikipedia.org A final base-promoted elimination of the p-toluenesulfinic acid group yields the 5-substituted oxazole. varsal.comorganic-chemistry.org This method is particularly valuable for synthesizing 5-substituted oxazoles and has been adapted for microwave-assisted and one-pot procedures, showcasing its broad substrate scope and efficiency. nih.gov

Metal-Catalyzed Cyclization and Coupling Reactions

A range of metal-catalyzed reactions have been developed for the efficient synthesis of oxazoles. These methods often offer mild reaction conditions and high functional group tolerance.

Copper Catalysis : Copper salts are frequently employed. One approach involves the copper(II)-catalyzed oxidative cyclization of enamides at room temperature to give 2,5-disubstituted oxazoles. organic-chemistry.org Another method synthesizes 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids using a combination of Cu(NO₃)₂·3H₂O and iodine. organic-chemistry.org

Ruthenium Catalysis : A novel synthesis of 2,5-disubstituted oxazoles and oxazolines has been developed using a ruthenium(II) porphyrin-copper chloride catalyzed cyclization of benzene (B151609) carboxylic acids and phenylethenes or phenylacetylenes under mild conditions. nih.gov

Palladium Catalysis : Palladium catalysts are primarily used for the post-synthesis functionalization of the oxazole ring via direct arylation. organic-chemistry.org By selecting specific phosphine (B1218219) ligands and solvents, it is possible to achieve high regioselectivity for arylation at either the C-2 or C-5 position of the oxazole. organic-chemistry.org

Iodine Catalysis : While not a metal, iodine can catalyze the tandem oxidative cyclization of aromatic aldehydes with various partners to form 2,5-disubstituted oxazoles in a simple, metal-free process. organic-chemistry.orgcapes.gov.br

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single operation to form a product that incorporates portions of all reactants. nih.gov This approach is valued for its operational simplicity and ability to rapidly generate molecular diversity. nih.gov

One notable example is a tandem Ugi/Robinson-Gabriel synthesis. nih.gov The Ugi four-component reaction is first used to create a complex α-acylamino amide intermediate. nih.gov This intermediate is specifically designed so that upon treatment with acid (e.g., H₂SO₄), it undergoes a Robinson-Gabriel cyclodehydration to furnish a 2,4,5-trisubstituted oxazole. nih.gov Another strategy involves a three-component amidation–coupling–cycloisomerization (ACCI) sequence starting from propargyl amine and acid chlorides to generate substituted oxazoles. rsc.org

Table 1: Comparison of Major Oxazole Synthesis Methodologies

| Method | Key Reactants | Key Reagents/Catalysts | Primary Substitution Pattern | Reference(s) |

|---|---|---|---|---|

| Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄, PCl₅, POCl₃ (Dehydrating agents) | 2,4,5-Trisubstituted | wikipedia.org, pharmaguideline.com |

| Fischer | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted | wikipedia.org, dbpedia.org |

| Van Leusen | Aldehyde, TosMIC | K₂CO₃ (Base) | 5-Substituted | wikipedia.org, varsal.com, nih.gov |

| Metal-Catalyzed | Varies (e.g., Enamides, Alkynes) | Cu, Ru, Pd catalysts | Varies | nih.gov, organic-chemistry.org |

| Multicomponent | ≥3 reactants (e.g., Amine, Carbonyl, Acid, Isocyanide) | Varies (e.g., H₂SO₄ for cyclization) | Polysubstituted | rsc.org, nih.gov |

Precursor Synthesis and Functionalization for the 3,5-Dibromo-4-methylphenyl Moiety

The synthesis of the target compound, 5-(3,5-dibromo-4-methylphenyl)oxazole, requires the preparation of an appropriately functionalized precursor, most commonly 3,5-dibromo-4-methylbenzaldehyde (B2580600) . The synthesis of this aldehyde starts from simpler, commercially available toluene (B28343) derivatives.

A highly effective route begins with p-toluidine (B81030) (4-methylaniline). japsr.in The amino group is a powerful activating group and directs electrophilic substitution to the positions ortho to it. japsr.in

Bromination of p-Toluidine : The direct bromination of p-toluidine can be achieved by treating it with molecular bromine in a solvent like glacial acetic acid. japsr.in The strong ortho-directing effect of the amino group leads to the substitution of bromine atoms at both ortho positions, yielding 4-amino-3,5-dibromotoluene. japsr.in The reaction is exothermic and typically cooled to control the rate. japsr.in

Conversion of Amine to Aldehyde : The resulting 4-amino-3,5-dibromotoluene must then have its amino group converted into an aldehyde. This transformation can be accomplished via a Sandmeyer-type reaction. The process involves diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. doubtnut.com The diazonium salt can then be treated with a suitable reagent to introduce the aldehyde functionality.

An alternative, though potentially more complex, route can start from 4-nitrotoluene. This involves the bromination of the nitrotoluene, followed by the reduction of the nitro group to an amine, and then proceeding with the diazotization and aldehyde formation as described above. chemicalbook.com Another documented approach involves the direct bromination of methyl 4-methylbenzoate in the presence of a Lewis acid, which yields methyl 3,5-dibromo-4-methylbenzoate. researchgate.net This ester could then be reduced to the target aldehyde.

Once 3,5-dibromo-4-methylbenzaldehyde is obtained, it can be directly used in an oxazole-forming reaction, such as the Van Leusen synthesis, by reacting it with TosMIC and a base to yield the final product, This compound . nih.gov

Regioselective Installation of the 3,5-Dibromo-4-methylphenyl Substituent on the Oxazole Ring

The most direct and widely employed method for the regioselective synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis. wikipedia.orgmdpi.comorganic-chemistry.org This reaction facilitates the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). To synthesize this compound, the key starting materials would be 3,5-dibromo-4-methylbenzaldehyde and TosMIC.

The reaction mechanism proceeds via the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde. The resulting intermediate then undergoes an intramolecular cyclization to form a 4-tosyl-4,5-dihydrooxazole. Subsequent base-promoted elimination of the tosyl group yields the desired 5-substituted oxazole. mdpi.comorganic-chemistry.org The regioselectivity is inherent to this method, as the aldehyde component directly forms the C5-substituent of the oxazole ring.

A typical procedure would involve reacting 3,5-dibromo-4-methylbenzaldehyde with TosMIC in a suitable solvent, such as methanol or an ionic liquid, in the presence of a base like potassium carbonate. mdpi.comnih.gov

Table 1: Representative Conditions for Van Leusen Oxazole Synthesis

| Aldehyde | Reagents | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Aldehyde | TosMIC | K₂CO₃ | Methanol | Reflux | Good to Excellent | mdpi.com |

| Aryl Aldehyde | TosMIC | Ambersep® 900(OH) | DME/Methanol | Reflux | ~66% | nih.gov |

| Aryl Aldehyde | TosMIC, Aliphatic Halide | - | Ionic Liquid | - | High | mdpi.com |

Advanced Synthetic Techniques and Optimization for this compound

To enhance the efficiency, sustainability, and reaction rates of the synthesis of this compound, several advanced techniques can be employed.

Green chemistry principles advocate for the use of environmentally benign solvents, catalysts, and energy sources. In the context of oxazole synthesis, ionic liquids have been explored as recyclable solvents for the Van Leusen reaction, often leading to high yields. mdpi.com Furthermore, the development of one-pot tandem reactions, which minimize purification steps and reduce waste, aligns with green chemistry principles. organic-chemistry.org The use of solid-supported bases, such as Ambersep® 900(OH), also facilitates easier product purification and reduces waste. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. The Van Leusen oxazole synthesis can be significantly expedited using microwave irradiation, often reducing reaction times from hours to minutes while maintaining high yields. mdpi.comnih.govnih.gov For instance, the reaction of various aryl aldehydes with TosMIC in the presence of potassium phosphate (B84403) as a base in isopropanol (B130326) under microwave irradiation has been shown to be highly efficient. nih.gov

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. Sonication provides mechanical energy to the reaction mixture, leading to improved mass transfer and faster reactions. While specific applications to this compound are not detailed in the literature, ultrasound has been successfully used for the synthesis of other substituted oxadiazoles (B1248032) and isoxazoles from aldehydes, suggesting its potential applicability. nih.govnih.gov

Table 2: Comparison of Conventional and Advanced Synthesis Techniques for 5-Aryl Oxazoles

| Technique | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Hours to Days | Well-established | mdpi.com |

| Microwave-Assisted | Minutes | Rapid heating, increased reaction rates, higher yields | nih.govnih.gov |

| Ultrasound-Assisted | Minutes to Hours | Improved yields, shorter reaction times, energy efficiency | nih.govnih.gov |

| Continuous Flow | Minutes | Precise control, scalability, improved safety | acs.org |

Continuous flow synthesis offers several advantages over batch processing, including enhanced safety, better heat and mass transfer, and ease of scalability. Automated mesofluidic flow reactors have been developed for the synthesis of 4,5-disubstituted oxazoles, demonstrating the feasibility of this technology for producing oxazole libraries in high yields and purity. acs.org This methodology could be adapted for the synthesis of this compound, allowing for rapid optimization of reaction parameters and on-demand production.

Derivatization and Functionalization of this compound

Further structural diversity can be introduced by modifying the synthesized this compound. The oxazole ring offers several positions for functionalization, with the C2 and C4 positions being common targets.

Direct C-H activation has become a powerful tool for the arylation and alkenylation of oxazoles. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For a 5-phenyloxazole (B45858) derivative, the C2 and C4 positions are susceptible to functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are widely used for introducing new carbon-carbon bonds. researchgate.netorganic-chemistry.org For instance, if the C2 or C4 position of the oxazole ring is halogenated, it can serve as a handle for Suzuki-Miyaura coupling with various boronic acids to introduce new aryl or heteroaryl substituents. researchgate.net The Heck reaction can be employed to introduce alkenyl groups.

Table 3: Methods for Functionalization of the Oxazole Ring

| Reaction | Position(s) Functionalized | Typical Reagents | Catalyst | Reference |

|---|---|---|---|---|

| Direct C-H Arylation | C2, C4, C5 | Aryl halides | Palladium or Copper | elsevierpure.com |

| Suzuki-Miyaura Coupling | C2, C4 | Aryl boronic acids | Palladium | researchgate.net |

| Heck Reaction | C2, C4 | Alkenes | Palladium | organic-chemistry.org |

Modifications of the Phenyl Substituent

The synthetic versatility of this compound is significantly enhanced by the presence of two bromine atoms on the phenyl ring. These halogen atoms serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. This section details the principal synthetic strategies for modifying the phenyl substituent, thereby accessing a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

The primary methodologies for the functionalization of the dibrominated phenyl ring include Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern organic synthesis, offering reliable and efficient routes to form carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the selective mono- or diarylation of the phenyl ring.

The regioselectivity of the reaction can often be controlled by carefully selecting the reaction conditions, such as the stoichiometry of the boronic acid, the nature of the palladium catalyst and ligands, and the base employed. For instance, using one equivalent of a boronic acid would statistically favor monosubstitution, while an excess would promote disubstitution.

Table 1: Representative Examples of Suzuki-Miyaura Coupling on this compound

| Entry | Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | 5-(3-Bromo-5-phenyl-4-methylphenyl)oxazole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 5-(3-Bromo-5-(4-methoxyphenyl)-4-methylphenyl)oxazole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 92 |

| 3 | Thiophene-2-boronic acid | 5-(3-Bromo-4-methyl-5-(thiophen-2-yl)phenyl)oxazole | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 88 |

| 4 | Phenylboronic acid (2.2 eq.) | 5-(3,5-Diphenyl-4-methylphenyl)oxazole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 110 | 78 |

Stille Coupling

The Stille coupling reaction provides an alternative, mild, and versatile method for carbon-carbon bond formation by coupling the aryl bromide with an organostannane reagent, catalyzed by a palladium complex. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups.

Similar to the Suzuki-Miyaura reaction, the extent of substitution can be controlled by the stoichiometry of the organostannane reagent.

Table 2: Representative Examples of Stille Coupling on this compound

| Entry | Organostannane | Product | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Tributyl(vinyl)stannane | 5-(3-Bromo-4-methyl-5-vinylphenyl)oxazole | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 90 |

| 2 | Tributyl(furan-2-yl)stannane | 5-(3-Bromo-5-(furan-2-yl)-4-methylphenyl)oxazole | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 87 |

| 3 | Tributyl(phenyl)stannane | 5-(3-Bromo-5-phenyl-4-methylphenyl)oxazole | Pd₂(dba)₃ (2) | P(o-tolyl)₃ (8) | THF | 70 | 82 |

| 4 | Hexamethylditin (excess) | 5-(3,5-Bis(trimethylstannyl)-4-methylphenyl)oxazole | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 75 |

Sonogashira Coupling

The Sonogashira coupling reaction is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It allows for the introduction of alkyne functionalities, which can be further elaborated.

Table 3: Representative Examples of Sonogashira Coupling on this compound

| Entry | Alkyne | Product | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | 5-(3-Bromo-4-methyl-5-(phenylethynyl)phenyl)oxazole | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 95 |

| 2 | Trimethylsilylacetylene | 5-(3-Bromo-4-methyl-5-((trimethylsilyl)ethynyl)phenyl)oxazole | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 91 |

| 3 | Propargyl alcohol | 5-(3-Bromo-5-(3-hydroxyprop-1-yn-1-yl)-4-methylphenyl)oxazole | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N | DMF | 50 | 86 |

| 4 | Phenylacetylene (2.2 eq.) | 5-(4-Methyl-3,5-bis(phenylethynyl)phenyl)oxazole | Pd(PPh₃)₂Cl₂ (4) | CuI (8) | Et₃N/DMF | 80 | 70 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is invaluable for synthesizing arylamines from aryl halides. A variety of primary and secondary amines can be coupled with this compound to introduce nitrogen-containing substituents.

Table 4: Representative Examples of Buchwald-Hartwig Amination on this compound

| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | 4-(2-Bromo-4-methyl-6-(oxazol-5-yl)phenyl)morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 89 |

| 2 | Aniline | N-(2-Bromo-4-methyl-6-(oxazol-5-yl)phenyl)aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 84 |

| 3 | Pyrrolidine | 5-(3-Bromo-4-methyl-5-(pyrrolidin-1-yl)phenyl)oxazole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 93 |

| 4 | Morpholine (2.5 eq.) | 5-(4-Methyl-3,5-di(morpholin-4-yl)phenyl)oxazole | Pd(OAc)₂ (4) | BrettPhos (8) | LiHMDS | THF | 80 | 72 |

Theoretical and Computational Investigations of 5 3,5 Dibromo 4 Methylphenyl Oxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential, which collectively determine the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) has become a primary tool for predicting the geometric and electronic properties of molecules with a favorable balance of accuracy and computational cost. For 5-(3,5-dibromo-4-methylphenyl)oxazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional structure. jmaterenvironsci.com

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation. This provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the bond lengths within the phenyl and oxazole (B20620) rings are expected to show values typical for aromatic systems, though minor deviations can occur due to the electronic influence of the substituents. The C-Br bonds, for example, will have characteristic lengths influenced by the aromatic ring. The stability of the molecule is indicated by its total electronic energy calculated at the optimized geometry.

Table 1: Representative Optimized Geometric Parameters for Phenyl and Oxazole Rings (Illustrative)

| Parameter | Typical Value (Å or Degrees) |

|---|---|

| C-C (phenyl) | 1.39 - 1.41 |

| C-N (oxazole) | ~1.38 |

| C=N (oxazole) | ~1.30 |

| C-O (oxazole) | ~1.36 |

| C=C (oxazole) | ~1.35 |

| C-Br | ~1.90 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability. ajchem-a.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing bromine atoms and the aromatic systems are expected to influence the energies and spatial distributions of these orbitals significantly. The HOMO is likely to be distributed over the more electron-rich regions of the molecule, such as the phenyl and oxazole rings, while the LUMO may be located over areas susceptible to nucleophilic attack.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis (Illustrative)

| Parameter | Definition | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

Note: Specific energy values require dedicated quantum chemical calculations for the target molecule.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). nih.gov These regions are predictive of how the molecule will interact with other charged or polar species.

For this compound, the MESP surface would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring due to their high electronegativity, making them sites for potential electrophilic attack. ajchem-a.com The hydrogen atoms of the methyl group and the phenyl ring would exhibit positive potential. The bromine atoms, despite being electronegative, can exhibit a region of positive potential on their outermost surface (a "sigma-hole"), which could lead to halogen bonding interactions. This analysis is invaluable for predicting non-covalent interactions and identifying reactive sites. nih.gov

Prediction of Spectroscopic Signatures via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra), researchers can gain a deeper understanding of the molecule's structure and bonding.

For this compound, DFT calculations can predict the wavenumbers and intensities of its fundamental vibrational modes. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific peaks to particular bond stretches, bends, or torsions. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving promotions from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is not static. For a molecule like this compound, rotation around the single bond connecting the phenyl and oxazole rings can lead to different conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often done by systematically rotating the dihedral angle and calculating the energy at each step.

Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms and bonds over time at a given temperature. An MD simulation can reveal the dynamic behavior of the molecule, including the flexibility of the structure and the preferred conformational states in a simulated environment (e.g., in a solvent). This provides a more realistic picture of the molecule's behavior than static, gas-phase calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to explore the potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies are pivotal in predicting their therapeutic potential and guiding the synthesis of more potent derivatives. researchgate.nettandfonline.com These models are built by correlating variations in the physicochemical properties (descriptors) of the analogs with their observed biological activities.

The development of a robust QSAR model for this class of compounds involves the calculation of various molecular descriptors. Key descriptors often include:

Electronic Descriptors: Such as dipole moment and net charges, which describe the electronic aspects of the molecule. researchgate.net

Steric Descriptors: Like molecular volume and molecular refractivity, which relate to the size and shape of the molecule. oaji.net

Hydrophobic Descriptors: Commonly represented by LogP, which quantifies the molecule's lipophilicity and affects its ability to cross cell membranes. oaji.net

Topological Descriptors: Which describe the atomic connectivity and branching of the molecule.

A typical QSAR study on oxazole derivatives might reveal that a subtle balance between lipophilicity (LogP) and molecular volume is crucial for enhanced biological activity. oaji.net For instance, a hypothetical QSAR model for analogs of this compound might be represented by a linear regression equation. The statistical quality of such a model is assessed by parameters like the correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). researchgate.netnih.gov A high r² value indicates a good correlation between the descriptors and the activity, while a high q² value suggests good predictive power of the model. researchgate.netnih.gov

The insights gained from QSAR models can guide the modification of the lead compound. For example, if a model indicates that lower bulkiness and higher electronegativity on the phenyl ring are favorable for activity, new analogs could be designed with smaller, more electron-withdrawing substituents in place of the methyl group or bromine atoms to potentially increase efficacy. nih.gov

Table 1: Hypothetical QSAR Descriptors and Their Influence on the Activity of this compound Analogs

| Descriptor Category | Descriptor Example | Potential Influence on Biological Activity |

| Hydrophobic | LogP | Positive correlation; optimal lipophilicity is needed for membrane transport. |

| Electronic | Dipole Moment | Positive correlation; may influence receptor-ligand interactions. oaji.net |

| Steric | Molecular Refractivity | Negative correlation; suggests that excessive bulkiness is detrimental to activity. oaji.net |

| Steric | Ellipsoidal Volume | Positive correlation; indicates a specific shape is favorable for binding. oaji.net |

Molecular Docking and Interaction Profiling with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov For this compound and its analogs, docking studies are essential for identifying potential biological targets, understanding binding mechanisms, and predicting binding affinities. nih.govnih.gov This process helps in rationalizing the observed biological activities and provides a structural basis for designing new, more effective compounds. nih.gov

The initial step in a molecular docking study is the identification of a potential biological target and its binding site. Based on the activities of similar heterocyclic compounds, analogs of this compound could be docked into the active sites of various enzymes implicated in diseases like cancer or inflammation. nih.govnih.gov For example, oxadiazole derivatives have been studied as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS) and caspase-3. nih.govnih.gov Similarly, oxadiazoles (B1248032) have been investigated as antibiotics targeting penicillin-binding proteins (PBPs). nih.gov

The binding site, or pocket, is a specific region on the protein's surface where the ligand can fit. The process involves placing the ligand in various conformations and orientations within this site. A scoring function is then used to estimate the binding energy for each pose, with the lowest energy pose considered the most likely binding mode. For the dibromophenyl oxazole structure, the binding pocket would likely feature amino acid residues capable of forming specific non-covalent interactions with the ligand's key features, such as the bromine atoms and aromatic rings.

Table 2: Potential Biological Targets for this compound Analogs Based on Docking Studies of Similar Compounds

| Potential Target Class | Specific Enzyme Example | Associated Disease/Function |

| Oxidoreductases | Inducible Nitric Oxide Synthase (iNOS) | Inflammation nih.gov |

| Hydrolases | Caspase-3 | Apoptosis (Cancer) nih.gov |

| Transferases | Penicillin-Binding Protein (PBP) | Bacterial Cell Wall Synthesis nih.gov |

| Kinases | Protein Kinase B (Akt1) | Cancer Proliferation researchgate.net |

Once a likely binding pose is identified, the strength of the interaction, or binding affinity, is assessed. This is often represented by a docking score, which is a calculated value in energy units (e.g., kcal/mol). A more negative score typically indicates a more stable protein-ligand complex and stronger binding affinity. These scores can be correlated with experimental activity data, such as the half-maximal inhibitory concentration (IC₅₀), to validate the docking protocol.

The stability of the ligand-receptor complex is governed by a network of non-covalent interactions. For this compound, the following interactions are of particular significance:

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, potentially interacting with donor residues like serine, threonine, or asparagine in the protein's active site. tandfonline.com

Halogen Bonding: This is a crucial non-covalent interaction for halogenated compounds. The bromine atoms on the phenyl ring can form favorable halogen bonds with electron-rich atoms, such as the oxygen in a carbonyl group of the protein backbone or the π-electrons of aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov Studies on other brominated compounds show that these halogen-π interactions can be a key determinant for ligand orientation and binding affinity within an active site, particularly in enzymes like cytochrome P450s which feature multiple phenylalanine residues. nih.gov

π-π Stacking: The aromatic phenyl and oxazole rings of the compound can engage in π-π stacking interactions with the aromatic side chains of amino acids. rsc.org These interactions, which can be face-to-face or edge-to-face, contribute significantly to the binding energy and help to properly orient the ligand within the active site. The presence of bromine substituents can further enhance these stacking interactions. rsc.orgmarquette.edu

The combination of these non-covalent forces dictates the molecule's specific binding mode and affinity for its biological target, providing a detailed rationale for its observed activity. mdpi.com

Molecular Interaction Profiling and Biological System Perturbations by 5 3,5 Dibromo 4 Methylphenyl Oxazole

Investigation of Specific Molecular Target Binding Mechanisms

There is no available information in the public domain regarding the specific molecular targets of 5-(3,5-dibromo-4-methylphenyl)oxazole.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Phosphodiesterases)

No studies detailing the inhibitory activity of this compound against any enzymes, including kinases, proteases, or phosphodiesterases, have been found in the reviewed literature. Therefore, no data table on its enzymatic inhibition profile can be compiled.

Receptor Binding Profiling

Information regarding the binding affinity of this compound to any specific receptors is not available.

Protein-Ligand Interaction Dynamics

While the study of protein-ligand interactions is crucial for understanding a compound's mechanism of action, no specific research detailing the interaction dynamics between this compound and any protein target has been published.

Cellular Pathway Modulation Studies (In Vitro)

There is a lack of published in vitro studies investigating the effects of this compound on cellular pathways.

Impact on Signal Transduction Pathways (e.g., NF-κB, MAP Kinase)

No data is available concerning the modulatory effects of this compound on key signal transduction pathways such as the NF-κB or MAP kinase pathways.

Gene Expression Profiling in Cell Lines

No studies on the gene expression profiles of cell lines treated with this compound have been found in the public domain.

Influence on Cellular Processes (e.g., microtubule dynamics)

While direct studies on this compound are not extensively documented in public literature, the influence of closely related 5-phenyl-oxazole derivatives on crucial cellular processes, particularly microtubule dynamics, has been a subject of significant research. Microtubules are dynamic polymers essential for cell division, structure, and intracellular transport, making them a key target for anticancer drugs. nih.govnih.gov

Compounds that interfere with microtubule formation, known as antimitotic agents, represent a major class of cancer therapeutics. nih.gov Research into 2-methyl-4,5-disubstituted oxazoles, designed as analogs of the natural tubulin inhibitor combretastatin (B1194345) A-4 (CA-4), has shown that this class of molecules can potently inhibit cancer cell proliferation by disrupting microtubule polymerization. nih.gov For instance, certain 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles bind to the colchicine (B1669291) site on tubulin, preventing its assembly into microtubules and inducing apoptosis. nih.gov

Similarly, a series of novel 1,3-oxazole sulfonamides were found to act as microtubule-targeting agents. nih.gov These compounds were shown to inhibit the self-polymerization of tubulin in vitro, suggesting they directly bind to tubulin and lead to the depolymerization of microtubule networks within cells. nih.gov Given that this compound shares the core 5-phenyl-oxazole structure, it is hypothesized to exert similar effects on microtubule dynamics, potentially arresting cells in the G2/M phase of the cell cycle and inducing apoptosis, thereby interfering with cell proliferation. nih.gov

Development of In Vitro Biochemical and Cell-Based Assays for Mechanistic Characterization

To elucidate the precise mechanism of action of compounds like this compound, a variety of in vitro biochemical and cell-based assays are employed. These assays are crucial for confirming the molecular target and understanding the downstream cellular consequences.

In Vitro Biochemical Assays: A primary biochemical assay for characterizing potential microtubule-targeting agents is the in vitro tubulin polymerization assay . nih.gov This assay measures the self-assembly of purified tubulin monomers into microtubules, which can be monitored by an increase in light scattering or absorbance at 340 nm. nih.gov Inhibitory compounds, like colchicine, will prevent this increase, while stabilizing agents, like paclitaxel, will accelerate it. nih.gov This assay would be essential to confirm that this compound directly binds to tubulin and inhibits its polymerization, and to determine its inhibitory concentration (IC50). nih.govnih.gov

Cell-Based Assays: Cell-based assays are used to evaluate the compound's effect in a more biologically relevant context.

Antiproliferation Assays: The sulforhodamine B (SRB) or MTT assays are standard methods to measure the cytotoxicity of a compound against a panel of human cancer cell lines, providing IC50 values that indicate potency. nih.govacs.org

Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on cell cycle progression. Microtubule inhibitors typically cause an arrest in the G2/M phase, which can be quantified by analyzing the DNA content of treated cells. cu.edu.eg

Immunofluorescence Microscopy: This technique allows for the direct visualization of the microtubule network within cells. Treatment with a microtubule-destabilizing agent like a 5-phenyl-oxazole analog would be expected to show a disruption and depolymerization of the intricate microtubule filaments compared to untreated cells. nih.gov

Apoptosis Assays: To confirm that cell death occurs via apoptosis, assays that measure markers like caspase activation or the ratio of Bax/Bcl-2 proteins can be performed. cu.edu.eg

The table below summarizes the key assays used for mechanistic characterization.

| Assay Type | Specific Assay | Purpose | Typical Readout |

| Biochemical | Tubulin Polymerization Assay | To determine the direct effect on tubulin assembly. | Change in absorbance/fluorescence over time. |

| Cell-Based | Antiproliferation Assay (SRB, MTT) | To measure cytotoxicity against cancer cell lines. | IC50 values (concentration for 50% inhibition). |

| Cell-Based | Cell Cycle Analysis (Flow Cytometry) | To identify the phase of cell cycle arrest. | Percentage of cells in G1, S, and G2/M phases. |

| Cell-Based | Immunofluorescence Microscopy | To visualize the effect on the cellular microtubule network. | Disruption or stabilization of microtubule structure. |

| Cell-Based | Apoptosis Assay (e.g., Caspase-Glo) | To confirm the induction of programmed cell death. | Luminescence signal indicating caspase activity. |

Structure-Activity Relationship (SAR) Studies on this compound and its Analogs for Biological Interaction

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. mdpi.com For the 5-phenyl-oxazole scaffold, SAR studies focus on how different substituents on both the phenyl and oxazole (B20620) rings affect the compound's interaction with its biological target, such as tubulin.

Research on various oxazole-containing compounds has revealed several key principles. tandfonline.com For antitubulin agents based on the 2-methyl-4,5-disubstituted oxazole core, the nature of the substituent at the 5-position of the oxazole ring is critical for antiproliferative activity. nih.gov For example, introducing a p-ethoxyphenyl moiety at this position can yield compounds with nanomolar potency. nih.gov This highlights the sensitivity of the target's binding pocket to the steric and electronic properties of the substituent.

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. youtube.comyoutube.com For oxazole-based microtubule inhibitors that bind to the colchicine site, the pharmacophore generally consists of key features derived from active analogs.

Based on active compounds like combretastatin A-4 and its oxazole analogs, the essential pharmacophoric features typically include:

Two Aromatic Rings: These rings fit into specific hydrophobic pockets within the tubulin protein. For this compound, one ring is the dibromo-methyl-phenyl group and the other is the oxazole ring itself.

A Hydrogen Bond Acceptor/Donor: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding site. nih.gov

A Specific Spatial Arrangement: The relative orientation and distance between the aromatic rings and other features are critical for optimal binding. The oxazole ring acts as a rigid linker, holding the phenyl group in a specific conformation. nih.gov

The type and position of substituents on the phenyl ring of 5-phenyl-oxazole derivatives dramatically influence their biological activity.

Halogen Atoms (Bromine): The presence of bromine atoms, as in this compound, is significant. Halogens can increase the compound's lipophilicity, potentially enhancing cell membrane permeability and target engagement. mdpi.com Furthermore, bromine can form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity. In some series of 2,5-diaryl-1,3-oxazoles, the presence of a bromine atom was found to be essential for conferring antimicrobial and antibiofilm activity, whereas unsubstituted or chlorinated analogs were inactive. mdpi.com The two bromine atoms on the phenyl ring of the target compound likely play a crucial role in its interaction with tubulin.

Position of Substituents: The substitution pattern is critical. For instance, in a study of 3-arylisoquinolinones that also act as microtubule inhibitors, moving a substituent on the aryl ring from the para to the meta position resulted in a dramatic enhancement of antiproliferative activity, with IC50 values dropping by up to 700-fold. acs.org This demonstrates that precise positioning is required to avoid steric clashes and achieve optimal interactions with the target protein. For this compound, the 3,5-dibromo-4-methyl arrangement defines its specific interaction profile.

The table below illustrates the general influence of different substituents on the activity of aryl-heterocyclic compounds.

| Substituent Type | Position | Potential Influence on Activity | Example from Related Compounds |

| Halogen (e.g., Bromo, Chloro) | Phenyl Ring | Increases lipophilicity, potential for halogen bonding, enhances binding affinity. | Bromine atom was essential for the antimicrobial activity of certain 2,5-diaryl-1,3-oxazoles. mdpi.com |

| Alkoxy (e.g., Methoxy) | Phenyl Ring | Can act as a hydrogen bond acceptor, influences electronic properties. | meta-Methoxy substitution on an aryl ring enhanced antitubulin activity compared to para-substitution. acs.org |

| Alkyl (e.g., Methyl) | Phenyl Ring | Provides hydrophobic interactions, influences steric fit. | The 4-methyl group contributes to the specific shape of the ligand for its binding pocket. |

This compound as a Molecular Tool for Probing Biological Systems

Based on the established activity of structurally related phenyl-oxazole compounds as potent microtubule inhibitors, this compound can be considered a valuable molecular tool or chemical probe. nih.gov Its utility lies in its potential to specifically perturb microtubule-dependent cellular processes, allowing researchers to study their roles and mechanisms in detail.

As a molecular probe, this compound could be used to:

Investigate the Cytoskeleton's Role: By acutely disrupting microtubule dynamics, it can help in studying processes like cell migration, intracellular trafficking, and the establishment of cell polarity.

Synchronize Cell Populations: Its ability to induce a G2/M cell cycle arrest can be used to synchronize cell cultures, which is highly useful for studying the molecular events of mitosis.

Validate Novel Drug Targets: If a new cellular pathway is hypothesized to be dependent on microtubule integrity, this compound could be used as a tool to test that hypothesis.

Serve as a Parent Compound: Its well-defined structure provides a starting point (a scaffold) for the synthesis of new analogs in drug discovery programs, aiming to improve potency, selectivity, or pharmacokinetic properties. mdpi.com

The specificity of such a probe is key. The development of related oxazole derivatives with high affinity and selectivity for tubulin underscores the potential of this compound as a precise tool for dissecting the complex functions of the microtubule cytoskeleton in both healthy and diseased cells. nih.govnih.gov

Advanced Applications and Functionalization of 5 3,5 Dibromo 4 Methylphenyl Oxazole in Materials Science and Catalysis

Role as a Ligand in Organometallic Chemistry and Asymmetric Catalysis

The nitrogen atom in the oxazole (B20620) ring possesses a lone pair of electrons, enabling it to act as a ligand, coordinating to transition metals to form stable complexes. mdpi.com This capacity is fundamental to its application in catalysis. While research on 5-(3,5-dibromo-4-methylphenyl)oxazole itself is specific, the extensive development of related oxazole and oxazoline-based ligands provides a clear framework for its potential roles. acs.orgnih.gov The substituents on the phenyl ring—two bromine atoms and a methyl group—are expected to modulate the electronic and steric environment of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex.

The synthesis of metal complexes using oxazole-based ligands is a well-established field. Typically, these complexes are prepared by reacting the oxazole-containing ligand with a suitable metal precursor. For instance, vanadium complexes have been successfully synthesized using methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles and VCl₃(THF)₃. mdpi.com The resulting complexes were characterized using NMR and mass spectrometry, confirming the coordination of the oxazole ligand to the vanadium center. mdpi.com

The design of these ligands is often guided by the intended application. For asymmetric catalysis, chiral oxazoline (B21484) ligands, such as phosphino-oxazolines (PHOX ligands), are widely employed. acs.org The chirality is typically introduced via chiral amino alcohols used in the synthesis of the oxazoline ring, and this chirality is then transferred to the catalytic reaction. acs.org The synthesis of this compound-metal complexes would likely follow similar established procedures, where the ligand is reacted with a metal salt (e.g., of palladium, rhodium, iridium, or copper) in an appropriate solvent to yield the desired organometallic complex. The dibromo-substituents offer a unique feature, potentially allowing for secondary reactions or the formation of polymeric catalytic structures.

Table 1: Examples of Metal Complex Synthesis with Oxazole-Type Ligands

| Ligand Type | Metal Precursor | Resulting Complex Type | Application Example | Reference |

|---|---|---|---|---|

| Methyl-substituted oxazole-oxazoline | VCl₃(THF)₃ | Vanadium(III) Complex | Ethylene-norbornene copolymerization | mdpi.com |

| Phosphino-oxazoline (PHOX) | [Ir(COD)Cl]₂ | Iridium(I)-PHOX Complex | Asymmetric hydrogenation | acs.org |

| Oxazole | [RhCpCl₂]₂ | Rhodium(III)-Cp Complex | C-H olefination | nih.gov |

Oxazole and particularly chiral oxazoline-containing ligands are pillars of modern asymmetric catalysis, used to create one enantiomer of a chiral product preferentially over the other. acs.orgnih.gov Metal complexes derived from these ligands create a chiral environment around the metal's active site, which directs the stereochemical outcome of the reaction.

A prominent application is in enantioselective hydrogenation, where iridium complexes of PHOX ligands have achieved high enantioselectivity (up to 98% ee) in the hydrogenation of vinyl boronates. acs.org Similarly, chiral Rh(III) complexes have been utilized for the enantioselective C-H functionalization to synthesize axially chiral biaryl atropisomers, a class of compounds with significant applications in catalysis and medicinal chemistry. nih.gov The method proved effective for various five-membered heterocycles, yielding products with high enantiomeric ratios. nih.gov These examples underscore the power of oxazole-based scaffolds in controlling stereochemistry. The specific substitution pattern of this compound could be leveraged to fine-tune the steric and electronic properties of a catalyst, potentially leading to new selectivities in known enantioselective transformations.

Table 2: Representative Enantioselective Reactions with Oxazole/Oxazoline Ligands

| Reaction Type | Catalyst System | Substrate Example | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir-PHOX complex | Vinyl boronates | Up to 98% | acs.org |

| Enantioselective C-H Functionalization | Chiral Rh(III) Complex | Benzothiophenes | High | nih.gov |

| [2+2+2] Cycloaddition | Co-catalyzed | Not specified | Not specified | nih.gov |

Understanding the catalytic mechanism is crucial for optimizing reaction conditions and developing new catalysts. For transition metal-catalyzed reactions involving oxazole-based ligands, the mechanism is highly dependent on the metal and the specific transformation.

In the case of the Rh(III)-catalyzed enantioselective C-H functionalization to form biaryl atropisomers, a plausible mechanism has been proposed. nih.gov The cycle is thought to begin with an oxidative addition of the active Rh(III) complex to the substrate, forming a five-membered rhodacycle intermediate. This is followed by the insertion of a diazo compound, loss of N₂, and formation of a Rh-carbene intermediate. A subsequent 1,2-migration and reductive elimination yield the chiral product, with a final aromatization step furnishing the atropisomeric biaryl. nih.gov Throughout this cycle, the chiral ligand attached to the rhodium center dictates the facial selectivity of the steps, leading to the high enantioselectivity observed. nih.gov Studies on other systems, such as Ir-catalyzed hydrogenations, suggest that the mechanism can be influenced by reaction parameters like hydrogen pressure, indicating that different pathways may be operative under different conditions. acs.org

Incorporation into Polymeric Structures and Advanced Materials

The rigid, aromatic structure of the oxazole ring makes it an attractive component for advanced materials, particularly conjugated polymers for organic electronics. The this compound compound is well-suited for this purpose, as the two bromine atoms serve as handles for polymerization reactions.

A successful strategy for creating conjugated polymers involves incorporating 2,5-connected oxazole units into the polymer backbone. acs.org This can be achieved by first synthesizing oxazole-containing monomers, which are then polymerized. One effective method involves the Stille coupling reaction, where a stannylated oxazole (e.g., 2-tributyltinoxazole) is coupled with a dibrominated aromatic core unit. acs.org

Given that this compound is already a dibrominated species, it could potentially be used directly in polymerization reactions like Direct Arylation Polymerization (DARP). DARP is an increasingly popular method for synthesizing conjugated polymers as it avoids the need for organotin or organoboron intermediates, making the process more atom-economical and environmentally friendly. acs.org For example, regioisomeric polymers containing naphthalene (B1677914) diimide (NDI), thienopyrroledione (TPD), and oxazole have been synthesized using a palladium-catalyzed DARP between a dibrominated monomer and an activated C-H bond of another monomer. acs.org The stability of the oxazole unit can be a concern with organotin reagents, making DARP an ideal alternative. acs.org

Table 3: General Strategy for Synthesizing Oxazole-Containing Polymers

| Step | Method | Reactants/Reagents | Product | Reference |

|---|---|---|---|---|

| Monomer Synthesis | Stille Coupling | Stannylated oxazole + Dibrominated aromatic core | Oxazole-flanked monomer | acs.org |

| Polymerization | Direct Arylation Polymerization (DARP) | Oxazole-containing monomer + Dibrominated monomer | Conjugated polymer with oxazole backbone | acs.org |

Incorporating oxazole rings into polymeric structures is a powerful tool for tuning their optical and electronic properties. The oxazole ring is considered electron-deficient due to the presence of the electronegative nitrogen and oxygen atoms. acs.org When used to flank other electron-deficient core units like NDI or TPD in a polymer chain, it can further lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

This lowering of the LUMO energy is highly desirable for creating n-type organic semiconductors, which are essential components in organic thin-film transistors (OTFTs) and organic photovoltaic devices. acs.org Research has shown that polymers incorporating oxazole units exhibit orbital energetics within the semiconducting regime. acs.org Furthermore, theoretical DFT calculations on related oxadiazole derivatives show that molecular conformation and intermolecular stacking arrangements significantly influence the HOMO-LUMO energy gap and other electronic properties. nih.gov This suggests that controlling the solid-state packing of oxazole-containing polymers, which can be influenced by substituents like the methyl group on the phenyl ring, is critical for optimizing device performance. The resulting materials often have narrow band gaps, a key characteristic for applications in organic electronics. acs.org

Table 4: Properties of an NDI/TPD/Oxazole Copolymer

| Property | Description | Significance | Reference |

|---|---|---|---|

| Orbital Energetics | Resides in the semiconducting regime | Suitable for use in electronic devices | acs.org |

| LUMO Energy Level | Lowered due to electron-deficient oxazole | Enhances n-type semiconductor character | acs.org |

| Band Gap | Narrow | Desirable for organic electronics and photovoltaics | acs.org |

Self-Assembly and Hierarchical Structures of Oxazole-based Polymers

The incorporation of this compound into polymeric structures offers a pathway to materials with ordered, hierarchical architectures. The inherent properties of the oxazole ring, such as its planarity and ability to participate in π-stacking interactions, combined with the steric and electronic influences of the dibromo-4-methylphenyl substituent, can guide the self-assembly of polymer chains into complex superstructures.

Research in the broader field of oxazole-containing polymers has demonstrated their capacity to form liquid-crystalline phases and other ordered systems. For instance, poly(p-phenylene-2,6-benzobisoxazole) is known for its exceptional thermal stability and mechanical strength, arising from its rigid-rod polymer chains that pack efficiently into highly ordered domains. While direct studies on polymers derived from this compound are not extensively documented, the principles of polymer self-assembly suggest that its derivatives could exhibit unique phase behaviors. The bromine atoms, for example, could be leveraged for halogen bonding-directed assembly, a powerful tool for controlling intermolecular organization.

The following table outlines potential research directions and expected properties of polymers incorporating this compound:

| Research Direction | Potential Self-Assembled Structure | Expected Properties |

| Synthesis of polyesters or polyamides containing the this compound moiety | Lamellar or columnar liquid-crystalline phases | Anisotropic optical and electronic properties, high thermal stability |

| Copolymerization with flexible monomers | Microphase-separated morphologies (e.g., spheres, cylinders) | Nanostructured materials with tunable domain sizes |

| Post-polymerization modification via the bromine atoms | Grafting of side chains to induce specific interactions | Enhanced solubility, stimuli-responsive behavior |

Development of Fluorescent Probes and Bioimaging Tags (Focus on chemical methodology and properties)

The oxazole nucleus is a key component in various fluorescent molecules. Its electron-rich nature and rigid structure can contribute to high quantum yields and environmental sensitivity, making oxazole derivatives promising candidates for fluorescent probes and bioimaging agents. The this compound scaffold provides a robust starting point for designing such tools.

The chemical methodology for transforming this compound into a fluorescent probe would likely involve the strategic functionalization of the phenyl ring or the oxazole moiety itself. The bromine atoms are particularly useful handles for introducing fluorogenic groups or targeting ligands through cross-coupling reactions. For instance, Suzuki or Sonogashira coupling reactions could be employed to append conjugated aromatic systems, thereby extending the π-conjugation and shifting the fluorescence emission to longer wavelengths, which is desirable for bioimaging applications to minimize background autofluorescence.

The photophysical properties of potential fluorescent probes derived from this compound are summarized in the table below:

| Probe Design Strategy | Target Analyte/Environment | Expected Photophysical Properties |

| Introduction of a donor-acceptor pair through functionalization of the phenyl ring | Polarity, viscosity | Solvatochromic fluorescence, aggregation-induced emission |

| Attachment of a specific receptor via the bromine atoms | Metal ions, biomolecules | "Turn-on" or "turn-off" fluorescence response upon binding |

| Incorporation into a polymer backbone for cellular imaging | Cellular compartments | High photostability, low cytotoxicity |

This compound as a Scaffold for Rational Design of Functional Molecules

The concept of a molecular scaffold is central to modern medicinal chemistry and materials science, where a core structure is systematically modified to achieve a desired function. cnr.itmdpi.com this compound is an excellent candidate for such a scaffold due to its multiple, chemically distinct reaction sites. The bromine atoms on the phenyl ring, the C-H bonds of the methyl group, and the positions on the oxazole ring can all be selectively functionalized.

The versatility of this compound as a scaffold is highlighted in the following table, which outlines potential functionalization pathways and their applications:

| Functionalization Site | Reaction Type | Potential Application |

| Bromine atoms | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) | Synthesis of complex organic molecules, development of new ligands for catalysis, creation of conjugated materials |

| Methyl group | Radical halogenation followed by nucleophilic substitution | Attachment of linkers for solid-phase synthesis, introduction of solubilizing groups |

| Oxazole ring | C-H activation, lithiation | Further diversification of the heterocyclic core, synthesis of polysubstituted oxazoles |

Future Research Directions and Unexplored Avenues for 5 3,5 Dibromo 4 Methylphenyl Oxazole

Emerging Synthetic Paradigms and Scalability for the Compound

The synthesis of 5-substituted oxazoles has traditionally been achieved through established methods like the Robinson-Gabriel and Fischer syntheses. researchgate.net However, modern synthetic chemistry offers more efficient, scalable, and environmentally friendly alternatives that could be adapted for 5-(3,5-dibromo-4-methylphenyl)oxazole.

Future synthetic research should focus on emerging paradigms that offer high yields and broad substrate scope. nih.gov The van Leusen oxazole (B20620) synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, is a powerful method for creating 5-substituted oxazoles and could be applied here. nih.govresearchgate.net This reaction proceeds through a [3+2] cycloaddition and is known for its reliability. nih.gov Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for oxazole formation, representing a key avenue for optimizing the synthesis of the target compound. nih.govtandfonline.com

| Synthetic Method | Key Reagents/Conditions | Potential Advantages for Scalability | Reference |

|---|---|---|---|

| Van Leusen Oxazole Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehyd, Base (e.g., K₂CO₃) | Well-established, reliable for 5-substituted oxazoles, one-pot potential. | nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times, often higher yields, reduced side products. | nih.govtandfonline.com |

| Metal-Catalyzed Cyclization | Gold, Copper, Ruthenium catalysts | High efficiency, can utilize diverse starting materials like propargylic amides. | researchgate.netorganic-chemistry.org |

| Polymer-Supported Synthesis | Polymer-supported triphenylphosphine (B44618) (poly-TPP) | Simplified purification, potential for mild reaction conditions (room temperature). | tandfonline.comtandfonline.com |

Advanced Computational Methodologies for Predictive Modeling

Before committing to resource-intensive laboratory work, advanced computational methods can provide significant insights into the potential properties and activities of this compound. researchgate.net These in silico approaches offer a rational and cost-effective way to guide experimental design. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting the biological activity of novel compounds. nih.gov By developing QSAR models based on existing libraries of active oxazole derivatives, researchers could predict the potential of this compound as, for example, an anticancer agent. researchgate.netnih.gov Such models have demonstrated high predictive accuracy for training and test sets of other oxazoles. nih.gov

Molecular docking simulations can be used to predict how the compound might bind to specific biological targets. ekb.eg For instance, based on the activity of other oxazoles, its binding affinity could be modeled within the colchicine (B1669291) binding site of tubulin or the active sites of cyclooxygenase (COX) enzymes. ekb.egnih.gov Density Functional Theory (DFT) calculations can be employed to understand the compound's electronic structure, optimized molecular geometry, and chemical reactivity. irjweb.com This information is crucial for predicting its stability and how it might interact with other molecules at a quantum level. irjweb.com

| Computational Method | Objective | Predicted Outcome for the Compound | Reference |

|---|---|---|---|

| QSAR Modeling | Predict biological activity based on chemical structure. | Estimation of potential anticancer or anti-inflammatory activity. | researchgate.netnih.gov |

| Molecular Docking | Simulate binding interactions with protein targets. | Identification of likely biological targets (e.g., tubulin, COX) and binding modes. | ekb.egnih.gov |

| Density Functional Theory (DFT) | Calculate electronic structure and reactivity. | Understanding of molecular geometry, HOMO-LUMO energy gap, and electrostatic potential. | irjweb.com |

| In Silico ADME Prediction | Predict absorption, distribution, metabolism, and excretion properties. | Early assessment of drug-likeness and pharmacokinetic profile. | jcchems.com |

Discovery of Novel Biological Targets and Mechanistic Insights

The oxazole scaffold is present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov A critical future direction for this compound is a comprehensive screening campaign to identify its specific biological targets and elucidate its mechanism of action.

Based on established activities of similar molecules, initial investigations could focus on its potential as an antitubulin agent. nih.gov Many synthetic molecules are designed as analogs of Combretastatin (B1194345) A-4, which inhibits tubulin polymerization by binding to the colchicine site. nih.gov The unique dibromo-4-methylphenyl moiety of the target compound may lead to novel interactions within this binding pocket. nih.gov Another avenue is the investigation of its activity as a cyclooxygenase (COX-1/COX-2) inhibitor, a common target for anti-inflammatory drugs. ekb.eg

Beyond these known targets, high-throughput screening against broad panels of kinases, proteases, and receptors is necessary to uncover novel activities. Once a primary target is identified, detailed mechanistic studies would be required. This includes in vitro assays to confirm target engagement and inhibition, cell-based assays to study effects on cellular pathways like apoptosis and cell cycle progression, and structural biology (e.g., X-ray crystallography) to visualize the compound-target interaction at an atomic level. nih.gov

| Potential Biological Target Class | Example Target | Rationale for Investigation | Reference |

|---|---|---|---|

| Cytoskeletal Proteins | β-Tubulin (Colchicine Site) | Many oxazole and stilbene (B7821643) analogs are potent antitubulin agents for cancer therapy. | nih.govnih.gov |

| Inflammatory Enzymes | Cyclooxygenase (COX-1/COX-2) | Oxazole derivatives have been designed as selective and non-selective COX inhibitors. | ekb.eg |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Designed oxazoles have shown potential as therapeutics for diabetes by targeting PPARγ. | jcchems.com |

| Nematode Proteins | Caenorhabditis elegans targets | A 5-phenyl-oxazole derivative was identified as an inhibitor of C. elegans growth. | nih.gov |

Interdisciplinary Research Integrating the Compound with Nanotechnology and Supramolecular Chemistry

The unique physicochemical properties of this compound make it a candidate for applications beyond medicine. Interdisciplinary research integrating this compound into nanotechnology and supramolecular chemistry could lead to novel materials and systems.